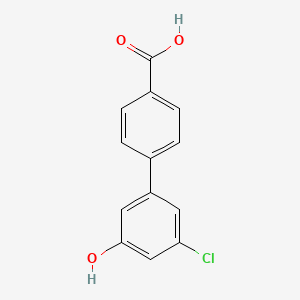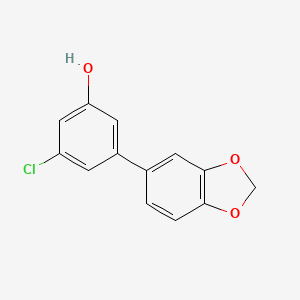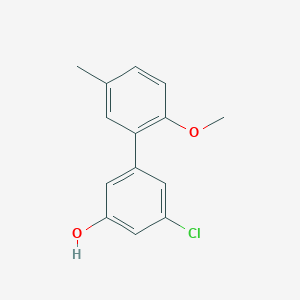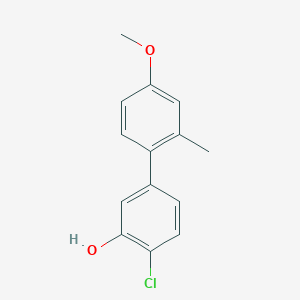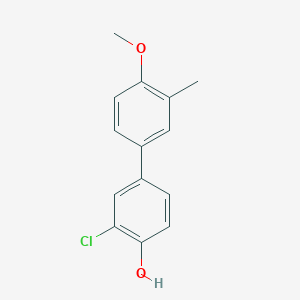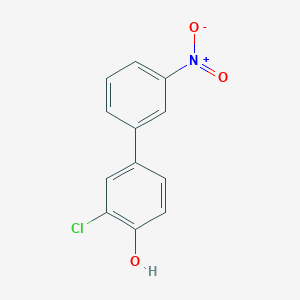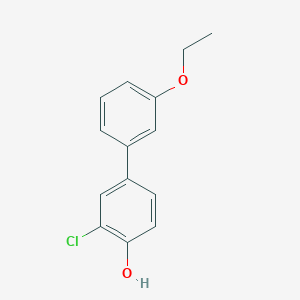
4-(3-Ethoxyphenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxyphenyl)-2-chlorophenol, or 4-EPC, is a chlorinated phenolic compound that has been studied for its applications in scientific research. It is a white, crystalline powder with a molecular weight of 201.59 g/mol and a melting point of 108-110°C. 4-EPC is soluble in water and ethanol, and insoluble in hydrocarbons. It is a versatile compound that can be used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
4-EPC has a variety of applications in scientific research, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, it can be used as a starting material for the synthesis of various compounds, such as 4-chloro-2-ethoxyphenol, 4-chloro-2-methoxyphenol, and 4-chloro-2-hydroxyphenol. In biochemistry, 4-EPC can be used as a substrate in enzyme assays, as well as a reagent in biochemical reactions. In pharmacology, it can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects.
作用機序
The mechanism of action of 4-EPC is not well understood, but it is believed to involve the formation of a covalent bond between the phenolic group and the chlorine atom. This bond is then broken by the addition of a proton, resulting in the formation of a phenolate ion. The phenolate ion can then undergo further reactions, such as oxidation or reduction, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EPC are not well understood. However, it has been suggested that 4-EPC may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-EPC may also have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The main advantage of using 4-EPC in laboratory experiments is its versatility. It can be used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. In addition, 4-EPC is relatively inexpensive and easy to obtain.
However, there are several limitations to using 4-EPC in laboratory experiments. First, it is a toxic compound, and therefore should be handled with caution. In addition, 4-EPC may react with other compounds, resulting in unwanted side reactions. Finally, 4-EPC has a low solubility in water and ethanol, which may limit its use in certain experiments.
将来の方向性
The potential applications of 4-EPC in scientific research are vast, and there are many possible future directions for further exploration. First, more research is needed to better understand the mechanism of action of 4-EPC and its biochemical and physiological effects. In addition, further studies are needed to explore the potential uses of 4-EPC in organic synthesis, biochemistry, and pharmacology. Finally, additional research is needed to explore the potential of 4-EPC as a therapeutic agent, as well as its potential toxicity and side effects.
合成法
4-EPC can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves reacting 4-chloro-2-ethoxyphenol with an alkyl halide in the presence of a strong base, such as sodium hydroxide. The reaction produces 4-EPC as the major product, and other minor products such as 4-chloro-2-ethoxyphenol and alkyl halides.
特性
IUPAC Name |
2-chloro-4-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNQMWRXQEKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685971 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-19-1 |
Source


|
| Record name | 3-Chloro-3'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

